3-Chloro-5-fluorobenzene-1,2-diol

Description

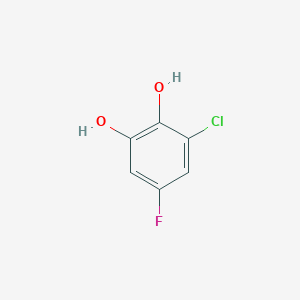

3-Chloro-5-fluorobenzene-1,2-diol (molecular formula: C₆H₃ClF(OH)₂, theoretical molecular weight: 163.45 g/mol) is a chlorinated and fluorinated aromatic diol. Its structure features hydroxyl groups at the 1,2-positions and halogen substituents (chlorine at position 3, fluorine at position 5) on the benzene ring. Chlorinated and fluorinated aromatic compounds are often valued for their stability, electronegativity, and bioactivity, which may extend to this diol .

Properties

IUPAC Name |

3-chloro-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLRXFKHHUGYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorobenzene-1,2-diol can be achieved through several methods. One common approach involves the halogenation of catechol derivatives. For instance, starting with 3-chlorocatechol, fluorination can be carried out using a fluorinating agent such as Selectfluor under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with readily available precursors like chlorocatechol and involve halogen exchange reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding dihydroxybenzene derivative using reducing agents such as sodium borohydride.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxybenzene derivatives.

Substitution: Formation of substituted catechols with various functional groups.

Scientific Research Applications

3-Chloro-5-fluorobenzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: Diols vs. Diamines: The hydroxyl groups in diols (e.g., this compound) confer higher polarity and hydrogen-bonding capacity compared to diamines (e.g., 3-Chloro-5-fluorobenzene-1,2-diamine). This may influence solubility and reactivity in synthetic pathways .

Toxicity and Safety: Chlorinated diols, such as 3-monochloropropane-1,2-diol, are recognized as toxic impurities in food additives, necessitating strict control during synthesis .

Market and Synthesis :

- The diamine analog (3-Chloro-5-fluorobenzene-1,2-diamine) has a well-documented market trajectory, with global production values projected to grow through 2025 . This suggests that structurally similar compounds like the diol may also find industrial demand if synthetic routes are optimized.

Biological Activity

3-Chloro-5-fluorobenzene-1,2-diol is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Molecular Formula: C6H4ClF2O2

Molecular Weight: 177.55 g/mol

The compound features a chlorinated and fluorinated benzene ring with two hydroxyl groups, which contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and biological molecules. It is known to inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic processes. For example, it has been studied for its potential role in inhibiting catechol 1,2-dioxygenase, an enzyme that plays a crucial role in the degradation of catechols .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function as a competitive inhibitor of essential enzymes.

Anticancer Properties

Preliminary research suggests that this compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells by activating caspase pathways, although further studies are needed to fully elucidate these mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chlorocatechol | Lacks fluorine atom | Moderate enzyme inhibition |

| 5-Fluorocatechol | Lacks chlorine atom | Lower antimicrobial activity |

| 3,5-Dichlorocatechol | Contains two chlorine atoms | Enhanced enzyme inhibition |

This compound is unique due to the combination of both chlorine and fluorine atoms, which enhances its reactivity and specificity compared to other catechols .

Study on Enzyme Interaction

A study conducted on the interaction between this compound and catechol 1,2-dioxygenase revealed that the compound significantly reduced enzyme activity at concentrations as low as 0.1 mM. The inhibition was dose-dependent, suggesting that higher concentrations could lead to complete enzyme inactivation .

Antimicrobial Efficacy Assessment

In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate promising potential for development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.